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Compound of Interest

Compound Name: Phenoxyacetaldehyde

Cat. No.: B1585835 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Phenoxyacetaldehyde (CAS No: 2120-70-9), a significant organic compound with applications

in various chemical syntheses. This document presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental

protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of Phenoxyacetaldehyde.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.77 s 1H -CHO

7.32 - 7.26 m 2H Ar-H (meta)

6.99 - 6.94 m 3H Ar-H (ortho, para)

4.60 s 2H -O-CH₂-
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Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ) ppm Carbon Type

199.9 C=O (Aldehyde)

157.9 Ar-C (Quaternary, C-O)

129.6 Ar-CH (meta)

121.6 Ar-CH (para)

114.8 Ar-CH (ortho)

73.1 -O-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3065, 3042 Medium Aromatic C-H Stretch

2932, 2878 Medium Aliphatic C-H Stretch

2830, 2730 Medium
Aldehyde C-H Stretch (Fermi

resonance)

1740 Strong C=O Stretch (Aldehyde)

1599, 1495 Strong Aromatic C=C Stretch

1244 Strong Aryl-O-C Stretch (Asymmetric)

1078 Strong Aryl-O-C Stretch (Symmetric)

754, 691 Strong
Aromatic C-H Bend (Out-of-

plane)

Sample Phase: Liquid Film
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Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

136 25 [M]⁺ (Molecular Ion)

107 100 [M - CHO]⁺

94 30 [C₆H₅OH]⁺

77 80 [C₆H₅]⁺

65 20 [C₅H₅]⁺

51 35 [C₄H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Phenoxyacetaldehyde is

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1

second, and an acquisition time of 4 seconds. A total of 16 scans are collected and

averaged.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence

with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
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Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and

the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS

signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat Phenoxyacetaldehyde liquid is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Instrumentation: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a

resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and

automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to

improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands

corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of Phenoxyacetaldehyde in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation and purification.

Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

Ionization: The sample molecules are bombarded with a beam of electrons with an energy of

70 eV, causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

Detection: The abundance of each ion is measured by an electron multiplier detector, and

the data is presented as a mass spectrum.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of Phenoxyacetaldehyde.
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Caption: Logical workflow for the spectroscopic analysis of Phenoxyacetaldehyde.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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